molecular formula C7H7F3O3 B6164446 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 787640-49-7

3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B6164446
CAS No.: 787640-49-7
M. Wt: 196.1
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Description

3-Oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS: 42933-13-1) is a cyclopentane derivative featuring a ketone group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 1-position. Its molecular formula is C₇H₇F₃O₃, with a molecular weight of 196.13 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The 3-oxo group introduces polarity, influencing solubility and reactivity .

Properties

CAS No.

787640-49-7

Molecular Formula

C7H7F3O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

Preparation Methods

Malonate Ester Cyclization

Adapting methods from cyclobutane analogs, malonate esters serve as nucleophiles in cyclization reactions. For example:

  • Starting Material : 1-Trifluoromethyl-1,3-dichloroacetone reacts with ethylene glycol to form a protected diketone.

  • Cyclization : Treatment with diethyl malonate under basic conditions induces ring closure, forming a cyclopentane intermediate.

  • Hydrolysis : Strong acidic hydrolysis (e.g., 20–25% HCl at 100°C for 45–55 hours) cleaves esters and protective groups, yielding the carboxylic acid and ketone.

Key Data :

StepConditionsYield (%)
CyclizationDiethyl malonate, NaH, THF, 0°C65–70
Hydrolysis25% HCl, 100°C, 48 h72–92

Meldrum’s Acid-Mediated Ring Formation

The ACS study highlights Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for constructing cyclopentane-1,3-diones:

  • Alkylation : React Meldrum’s acid with a CF₃-substituted benzyl bromide to form a diketone precursor.

  • Decarboxylation : Thermal or acidic treatment induces ring contraction, yielding a cyclopentane-1,3-dione.

  • Selective Reduction : Hydrogenation reduces one ketone to an alcohol, which is oxidized to the carboxylic acid.

Advantages :

  • High regioselectivity due to Meldrum’s acid’s rigidity.

  • Compatibility with CF₃ electrophiles.

Trifluoromethylation of Cyclopentane Intermediates

Building Blocks with Pre-Installed CF₃ Groups

Synthesizing the cyclopentane ring from CF₃-containing fragments:

  • Michael Addition : CF₃-ketone reacts with a dienolate to form a cyclopentane skeleton.

  • Oxidative Functionalization : Ozonolysis or epoxidation followed by oxidation installs the ketone and acid.

Example :

Reaction StepReagentsYield (%)
Michael AdditionCF₃COCH₂Br, LDA, −78°C50–60
Oxidative CleavageO₃, then H₂O₂45–55

Hydrolysis and Oxidation Optimization

Carboxylic Acid Formation

Ester hydrolysis under strong acidic conditions (20–25% HCl, 100°C) proves effective for converting malonate esters to acids, as demonstrated in the CN patent. Prolonged reaction times (48–55 hours) maximize yields but risk decarboxylation.

Ketone Stability

The ketone group is susceptible to over-oxidation. Protective strategies (e.g., ketal formation) during hydrolysis are critical. Post-hydrolysis, mild oxidizing agents (e.g., PCC) regenerate the ketone without side reactions.

Industrial and Scalability Considerations

  • Cost Efficiency : Malonate-based routes are cost-effective due to inexpensive starting materials (e.g., ethylene glycol, dichloroacetone).

  • Safety : Trifluoromethylation reagents (e.g., TMSCF₃) require handling under inert atmospheres.

  • Yield Optimization :

    • Catalytic asymmetric methods improve enantioselectivity for chiral intermediates.

    • Flow chemistry reduces reaction times for hydrolysis steps.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of derivatives, which is crucial for drug design and material science.

Biology

Bioactive Compound Investigations

  • Research has indicated that 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid may exhibit bioactive properties due to its structural features. Studies have focused on its interactions with biological targets, suggesting potential therapeutic applications.

Medicine

Potential Therapeutic Properties

  • The compound has been explored for its anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group is believed to enhance these biological effects by modulating enzyme and receptor activities within cells .

Industry

Development of New Materials

  • It is utilized in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials with enhanced performance characteristics.

Anti-Cancer Activity

Recent studies have highlighted the enhanced anti-cancer properties of compounds featuring trifluoromethyl groups. For example, isoxazole derivatives with this functional group showed significantly improved potency against MCF-7 breast cancer cells compared to their non-trifluoromethylated counterparts.

Bioactive Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit increased biological regulation effects. This has implications for drug design, particularly in developing new therapeutics that target specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopentane Carboxylic Acids

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid
  • Molecular Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • Key Differences : Lacks the 3-oxo group, reducing polarity.
  • Properties : Melting point: 36–38°C; insoluble in water. The absence of the ketone group decreases hydrogen-bonding capacity compared to the target compound .
3-Oxocyclopent-1-enecarboxylic Acid
  • Molecular Formula : C₆H₆O₃
  • Molecular Weight : 126.11 g/mol
  • Key Differences : Contains a cyclopentene ring (unsaturated) instead of a cyclopentane, and lacks the -CF₃ group.
  • Properties : The conjugated double bond increases reactivity in Diels-Alder reactions, while the absence of -CF₃ reduces steric and electronic effects .
2-(Difluoromethyl)cyclopentane-1-carboxylic Acid
  • Molecular Formula : C₇H₁₀F₂O₂
  • Molecular Weight : 164.15 g/mol
  • Key Differences : Difluoromethyl (-CHF₂) substituent instead of -CF₃.
  • Properties : Reduced electronegativity compared to -CF₃, leading to weaker electron-withdrawing effects. Predicted pKa: 4.37, indicating moderate acidity .

Functional Group Modifications

Amino-Substituted Derivatives
  • Example: (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
  • Key Differences: Amino group introduces basicity; difluoromethylenyl enhances stereoelectronic effects.
  • Applications : Used in enzyme inhibition studies due to its transition-state analog properties .
Aryl-Substituted Derivatives
  • Example : 1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid.
  • Applications : Demonstrated antiarrhythmic and anticonvulsant activities in preclinical studies .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) LogP (Predicted)
3-Oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid 196.13 Low (aqueous) Not reported ~1.5
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid 182.14 Insoluble 36–38 ~2.0
3-Oxocyclopent-1-enecarboxylic acid 126.11 Moderate Not reported ~0.8
  • Key Insight: The 3-oxo group in the target compound lowers logP compared to non-oxygenated analogs, suggesting improved solubility in polar solvents.

Pharmacological Potential

  • Antiarrhythmic Activity : Derivatives with -CF₃ and aromatic groups (e.g., 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid) showed 40–60% efficacy in arrhythmia models, attributed to sodium channel modulation .
  • Enzyme Inhibition : The 3-oxo group in the target compound may mimic carbonyl intermediates in enzymatic reactions, making it a candidate for protease inhibitors .

Biological Activity

3-Oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H7F3O3. The trifluoromethyl group significantly influences the compound's reactivity and biological properties, making it a subject of interest in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of cyclopentane carboxylic acids have shown significant inhibition of cell proliferation in human colorectal adenocarcinoma (HCT-15) cells, with some compounds achieving IC50 values below 10 µM .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
This compoundHCT-15TBD
Compound AU251 (glioblastoma)7.94
Compound BMCF-7 (breast cancer)9.24

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes and receptors involved in cell signaling pathways. The presence of the carboxylic acid group allows for potential interactions with active sites on proteins, possibly leading to modulation of their activity.

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating various cyclopentane derivatives, researchers found that certain modifications to the trifluoromethyl group enhanced the anticancer activity against multiple tumor cell lines. The study utilized sulforhodamine B assays to assess cell viability and established a correlation between structural features and biological activity .

Case Study 2: In Silico Studies
Computational studies using density functional theory (DFT) have been employed to predict the reactivity and stability of this compound. These studies suggest that the compound's electronic properties, influenced by the trifluoromethyl group, may contribute to its biological activity by enhancing interactions with target proteins .

Q & A

Q. What are the standard synthetic routes for 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid, and how are key intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization of trifluoromethyl-substituted precursors. For example, cyclopentane derivatives can be prepared using boron trifluoride diethyl etherate as a catalyst for regioselective cyclization . Key intermediates (e.g., methyl esters or protected amines) are characterized via multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl group integrity and stereochemistry. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, as demonstrated in the synthesis of analogous cyclopentane carboxylates .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies proton environments, such as cyclopentane ring protons and carboxylic acid protons (δ ~12–13 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, δ ~170–180 ppm) and cyclopentane carbons.
  • ¹⁹F NMR : Detects trifluoromethyl groups (δ ~-60 to -90 ppm), with splitting patterns indicating electronic environments .
  • HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18) with retention time comparisons against standards .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Stability studies on related cyclopentane esters indicate degradation <5% over four years under these conditions .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of the trifluoromethyl group?

  • Methodological Answer : Regioselectivity in trifluoromethylation can be optimized using Lewis acids (e.g., BF₃) to direct electrophilic substitution. For example, boron trifluoride enhances regioselective cyclization in cyclopentanone precursors by stabilizing transition states . Computational modeling (DFT) of electron density maps aids in predicting reactive sites .

Q. What strategies are effective in resolving diastereomers formed during the synthesis of derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation .
  • Derivatization : Convert carboxylic acids to methyl esters or amides with chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) to enhance chromatographic resolution .

Q. How to optimize reaction conditions to minimize by-products in cyclization steps?

  • Methodological Answer :
  • Catalyst Screening : Test acidic (e.g., p-TsOH) vs. Lewis acid (e.g., BF₃) catalysts for cyclization efficiency. BF₃·Et₂O reduces side reactions in cyclopentane formation .
  • Temperature Control : Lower temperatures (0–5°C) minimize keto-enol tautomerization side products.
  • In Situ Monitoring : Use FTIR to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and adjust reaction time dynamically .

Q. How to analyze stability under various pH and temperature conditions for biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., decarboxylated derivatives) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 37–38°C) and assess decomposition thresholds .

Q. What computational methods aid in predicting the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for cyclization or trifluoromethyl group reactions using Gaussian or ORCA software. Focus on Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for derivatives?

  • Methodological Answer :
  • Solvent and Temperature Effects : Compare shifts in DMSO-d₆ vs. CDCl₃; DMSO stabilizes carboxylate anions, downfield-shifting protons .
  • Isotope Effects : Ensure ¹⁹F NMR data accounts for natural abundance of ¹⁰B/¹¹B if boron-containing catalysts are used .

Q. What experimental controls are critical when scaling up synthesis from milligram to gram scale?

  • Methodological Answer :
  • Exothermicity Management : Use jacketed reactors for temperature control during trifluoromethyl group introduction.
  • Purification Consistency : Validate column chromatography gradients on small batches before scaling. For gram-scale, switch to flash chromatography with automated fraction collection .

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